molecular formula C14H18N2O3 B1289671 Benzyl 3-carbamoylpiperidine-1-carboxylate CAS No. 569348-14-7

Benzyl 3-carbamoylpiperidine-1-carboxylate

Cat. No. B1289671
CAS RN: 569348-14-7
M. Wt: 262.3 g/mol
InChI Key: JVNTYSRHYYSZEM-UHFFFAOYSA-N
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Description

Benzyl 3-carbamoylpiperidine-1-carboxylate is a synthetic compound with the molecular formula C14H18N2O3 . It has an average mass of 262.304 Da and a monoisotopic mass of 262.131744 Da .


Synthesis Analysis

The synthesis of Benzyl 3-carbamoylpiperidine-1-carboxylate and its analogs has been a topic of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They have been bio-assayed for their varied activity, and the structure-activity relationship of the piperidones has been established .


Molecular Structure Analysis

The molecular structure of Benzyl 3-carbamoylpiperidine-1-carboxylate is characterized by a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The InChI representation of the molecule is InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17) .


Physical And Chemical Properties Analysis

Benzyl 3-carbamoylpiperidine-1-carboxylate has a molecular weight of 262.30 g/mol . It has a computed XLogP3-AA value of 1, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has four rotatable bonds . The topological polar surface area is 72.6 Ų .

Scientific Research Applications

Chemical Synthesis

This compound serves as a building block in organic synthesis . Its benzyl and carbamoyl groups make it a versatile precursor for constructing more complex molecules. It’s used in the synthesis of various heterocyclic compounds, which are crucial in developing materials with potential applications in electronics and photonics.

Biological Studies

In biological research, Benzyl 3-carbamoylpiperidine-1-carboxylate is utilized to study enzyme-substrate interactions . Its structure allows it to mimic certain biological molecules, helping scientists understand how drugs or other substances can modify enzyme activity, which is vital in understanding disease mechanisms and drug action.

Analytical Chemistry

The compound is used in analytical chemistry, particularly in chromatography and mass spectrometry, as a standard or reference compound . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods.

properties

IUPAC Name

benzyl 3-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNTYSRHYYSZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594837
Record name Benzyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-carbamoylpiperidine-1-carboxylate

CAS RN

569348-14-7
Record name Benzyl 3-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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